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molecular formula C10H14O B2675874 2,4-Dicyclopropylbut-3-yn-2-ol CAS No. 67538-92-5

2,4-Dicyclopropylbut-3-yn-2-ol

Cat. No. B2675874
M. Wt: 150.221
InChI Key: TXXXQUKLWDPHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180835B2

Procedure details

Another reaction which is known is the ethynylation of cyclopropylacetylene with acetone or cyclopropyl methyl ketone to give 2-methyl-4-cyclopropyl-3-butyn-2-ol or 2,4-dicyclopropyl-3-butyn-2-ol (Izvetiya Akademii Nark SSSR, Seriya Khimicheskaya, pages 1339-1344 (1978)), but no description for the reverse reaction is provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[CH:5])[CH2:3][CH2:2]1.[CH3:6][C:7]([CH:9]1[CH2:11][CH2:10]1)=[O:8].CC(C)=O>>[CH3:6][C:7]([OH:8])([C:5]#[C:4][CH:1]1[CH2:3][CH2:2]1)[CH3:9].[CH:9]1([C:7]([OH:8])([C:5]#[C:4][CH:1]2[CH2:3][CH2:2]2)[CH3:6])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Another reaction which

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#CC1CC1)O
Name
Type
product
Smiles
C1(CC1)C(C)(C#CC1CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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